Ethylbenzene-13C6
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H10 |
|---|---|
Molecular Weight |
112.12 g/mol |
IUPAC Name |
ethyl(1,2,3,4,5,6-13C6)cyclohexatriene |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |
InChI Key |
YNQLUTRBYVCPMQ-LSYAIDEBSA-N |
Isomeric SMILES |
CC[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 |
Canonical SMILES |
CCC1=CC=CC=C1 |
Origin of Product |
United States |
Rationale for Employing Ethylbenzene 13c6 in Mechanistic Investigations
The specific choice of Ethylbenzene-13C6, where all six carbons of the aromatic ring are labeled, provides distinct advantages for certain mechanistic investigations. The rationale for its use is primarily centered on tracing the fate of the benzene (B151609) ring structure through various chemical and biological transformations.
Key applications include:
Internal Standard for Quantitation: Ethylbenzene (B125841) is a common environmental analyte found in air, water, and soil due to its use in gasoline and industrial processes. nih.govoaepublish.com Accurate quantification of its concentration in complex environmental or biological samples is crucial for exposure and risk assessment. cdc.gov this compound serves as an ideal internal standard for methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.net It co-elutes with the unlabeled ethylbenzene but is easily distinguished by its higher mass, allowing for precise correction of matrix effects and ionization suppression. researchgate.netresearchgate.net
Metabolic and Degradation Studies: Understanding how ethylbenzene is broken down by organisms or in the environment is critical. When this compound is introduced into a biological system (e.g., a microbial culture) or an environmental simulation, the ¹³C label allows researchers to follow the aromatic ring. This helps to identify metabolites and degradation products where the ring remains intact, distinguish them from compounds derived from other carbon sources, and understand the specific biochemical reactions involved in its breakdown. nih.gov
Tracing Atmospheric Reactions: In atmospheric chemistry, ethylbenzene can be broken down by photochemically generated radicals. epa.gov Using this compound in smog chamber experiments allows scientists to trace the fate of the aromatic ring in these complex reactions, helping to identify reaction products and understand the mechanisms that contribute to the formation of secondary organic aerosols and other atmospheric pollutants. cdc.gov
The following table summarizes the key research findings and applications for this compound:
| Application Area | Rationale for Use | Key Research Findings |
| Quantitative Analysis | Serves as an ideal internal standard for mass spectrometry-based methods. researchgate.net | Enables highly accurate and precise measurement of ethylbenzene in complex matrices like soil, water, and biological tissues by correcting for analytical variability and matrix effects. researchgate.netresearchgate.net |
| Environmental Fate | Allows for unambiguous tracking of the aromatic ring during biodegradation processes in soil and water. cdc.gov | Helps identify the specific pathways of microbial degradation and determine the persistence of the aromatic structure in the environment. |
| Metabolism Studies | Facilitates the identification of metabolites in toxicological studies by distinguishing them from endogenous compounds. nih.gov | Provides clear evidence of how organisms process ethylbenzene, showing which metabolic products retain the core benzene ring structure. |
| Atmospheric Chemistry | Acts as a tracer to follow the transformation of the ethylbenzene ring in simulated atmospheric conditions. epa.gov | Aids in elucidating the reaction mechanisms leading to the formation of secondary organic aerosols and other pollutants derived from ethylbenzene. |
Historical Context and Evolution of Research on Labeled Aromatic Hydrocarbons
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
Selected Ion Monitoring (SIM) and Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to any preparation or analysis. This compound serves this exact role as an ideal internal standard for the quantification of native ethylbenzene. Because the labeled standard (this compound) and the native analyte (ethylbenzene) are chemically identical, they behave the same way during extraction, concentration, and chromatographic separation, correcting for any sample loss during these steps.
The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, is set to detect only specific ions characteristic of the analyte and the internal standard. taylorandfrancis.com Since this compound has six carbon-13 atoms in its benzene (B151609) ring, its molecular weight is six mass units higher than native ethylbenzene. sigmaaldrich.com This mass difference allows the MS to distinguish between the two compounds, even if they co-elute from the GC column. nih.gov Quantification is achieved by calculating the ratio of the response of a characteristic ion from the native analyte to that of an ion from the isotopically labeled standard. nih.govnih.gov This method provides high precision and accuracy by compensating for matrix effects and variations in instrument response.
For example, in the analysis of benzene, the use of labeled analogues like benzene-d6 (B120219) or benzene-13C6 in a SIM/GC-MS method has been shown to be effective, especially when background contamination is a concern. nih.gov The same principle is directly applicable to ethylbenzene and its 13C6-labeled counterpart.
Below is a table of characteristic ions that can be used for the SIM analysis of ethylbenzene and this compound.
| Compound | Molecular Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Ethylbenzene | 106 | 91 | 106 |
| This compound | 112 | 97 | 112 |
This table displays the primary ions monitored in a typical GC-MS SIM method for quantifying ethylbenzene using this compound as an internal standard. The quantifier ion is used for concentration calculations, while qualifier ions confirm the compound's identity.
Headspace Analysis with GC-MS
There are two primary modes of headspace analysis:
Static Headspace: The sample is allowed to reach equilibrium in a sealed vial at a specific temperature. researchgate.net A sample of the headspace gas is then taken for analysis. While simple, it may be less sensitive than the dynamic method. nih.gov
Dynamic Headspace (Purge-and-Trap): An inert gas is bubbled through the sample, stripping the volatile compounds, which are then concentrated on an adsorbent trap before being thermally desorbed into the GC-MS. nih.govphenomenex.com
Optimizing parameters such as equilibration temperature and time is crucial for method performance. researchgate.net For instance, in one study optimizing static headspace for BTEX and styrene, an equilibrium temperature of 60°C and an equilibrium time of 5 minutes were found to be optimal. researchgate.net Headspace GC-MS methods have been successfully developed for analyzing BTEX compounds in various matrices, including urine and water. scielo.brnih.gov
| Parameter | Optimized Value | Purpose |
| Equilibrium Temperature | 60°C | Influences the partitioning of the analyte between the sample and headspace. researchgate.net |
| Equilibrium Time | 5 min | Ensures the concentration equilibrium between the headspace and the sample is reached. researchgate.net |
| Injection Time | 0.5 min | Controls the volume of headspace gas transferred to the GC. researchgate.net |
This interactive table shows optimized parameters for a static headspace GC-MS method for BTEX analysis, based on findings from a study on model solutions. researchgate.net These parameters are fundamental for achieving reproducible and sensitive results.
Purge-and-Trap GC-MS
Purge-and-trap is a form of dynamic headspace analysis and is one of the most widely used methods for extracting and concentrating VOCs from environmental samples like water and soil. nih.govgcms.cz The technique offers excellent sensitivity, allowing for the detection of analytes at very low levels (parts-per-trillion). nih.gov
The process involves three main steps:
Purging: An inert gas (like helium) is passed through the sample, extracting the volatile compounds. thermofisher.com
Trapping: The gas stream is directed through a trap containing one or more adsorbent materials that retain the target analytes. thermofisher.com Specialized traps, such as the BTEXTRAP, are designed to efficiently trap compounds like ethylbenzene while allowing interfering compounds like methanol (B129727) (often used in soil sample preparation) to pass through. gcms.cz
Desorbing: The trap is rapidly heated, and the trapped analytes are swept by the GC carrier gas onto the chromatographic column for separation and analysis. thermofisher.comclu-in.org
This method is a cornerstone of many standard environmental testing protocols, such as those established by the U.S. Environmental Protection Agency (EPA). gcms.cz The coupling of purge-and-trap with GC-MS provides a powerful tool for the accurate identification and quantification of analytes like this compound and its native analogue in complex environmental samples. phenomenex.com
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. rsc.orgiosrjournals.org It is typically the method of choice for analyzing non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS. cmro.in While GC-MS is overwhelmingly preferred for volatile compounds like ethylbenzene, specific LC-MS applications exist for isotopic analysis.
The coupling of LC with isotope ratio mass spectrometry (LC-IRMS) allows for the measurement of 13C/12C ratios in non-volatile analytes separated by LC. nih.gov Although this compound is volatile, this highlights the capability of LC-based systems to perform isotopic analysis. More conventional LC-MS/MS systems can also be used to measure isotopic enrichment. For example, a study on remifentanil utilized Remifentanil-13C6 as an internal standard for quantification in plasma by LC-MS/MS, demonstrating the technique's utility for isotope dilution analysis of complex biological samples. researchgate.net While not a primary method for this compound itself, LC-MS could be applied in metabolic studies where non-volatile metabolites of ethylbenzene, potentially retaining the 13C6-labeled ring, are the targets of analysis.
Hyphenated Techniques in Environmental and Biological Sample Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection technique, are indispensable for modern analytical chemistry. chemijournal.comresearchgate.net The combination provides an analytical power greater than the sum of the individual instruments, offering enhanced selectivity and sensitivity crucial for analyzing complex matrices. chemijournal.comiosrjournals.org
GC-MS and LC-MS are the most prominent examples of hyphenated techniques. iosrjournals.org For the analysis of this compound in environmental and biological samples, methods like purge-and-trap GC-MS and headspace GC-MS are themselves advanced, integrated hyphenated systems. nih.gov These methods are essential for isolating and detecting trace levels of volatile compounds from challenging sample types like soil, water, blood, and urine. gcms.czresearchgate.net
For extremely complex samples, multi-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC-MS), offers even greater separation power. chemijournal.com This technique can resolve thousands of individual compounds in a single analysis, making it a powerful tool for detailed characterization of contaminated environmental sites or for metabolomics studies where this compound might be used as a tracer. The goal of these advanced hyphenations is to achieve reliable identification and quantification by separating target analytes from a multitude of interfering compounds present in the matrix. researchgate.netlcms.cz
Mechanistic Investigations of Environmental Transformation Pathways of Ethylbenzene 13c6
Elucidation of Aerobic Biodegradation Mechanisms
Under aerobic conditions, the presence of oxygen allows for the utilization of highly efficient enzymatic pathways for the degradation of aromatic hydrocarbons like ethylbenzene (B125841).
The aerobic biodegradation of ethylbenzene is primarily initiated by oxygenase enzymes, which incorporate oxygen atoms into the ethylbenzene molecule. In studies using Ethylbenzene-13C6, the labeled benzene (B151609) ring allows for precise tracking of the molecule through various transformation steps. The principal enzymatic attack occurs either on the aromatic ring or on the ethyl side chain.
Dioxygenase Attack on the Aromatic Ring: A common pathway involves the action of an aromatic dioxygenase, which adds two hydroxyl groups to the benzene ring to form a cis-dihydrodiol. This is followed by dehydrogenation to produce a catechol, which then undergoes ring cleavage.
Monooxygenase Attack on the Side Chain: Alternatively, a monooxygenase can hydroxylate the ethyl side chain. The initial hydroxylation of the methylene (B1212753) group (the carbon attached to the ring) forms (S)-1-phenylethanol. This alcohol is then further oxidized by a dehydrogenase to acetophenone (B1666503). The acetophenone can then be subjected to a Baeyer-Villiger monooxygenase, which inserts an oxygen atom to form an ester, subsequently hydrolyzed to yield phenol (B47542) and acetate. The use of this compound confirms that the labeled aromatic ring remains intact through these initial side-chain oxidations.
The complete mineralization of this compound to labeled carbon dioxide (¹³CO₂) often requires the synergistic action of a microbial consortium. While a single microbial species might be capable of initiating the degradation, different members of the community specialize in metabolizing the various intermediates. For instance, one group of bacteria may be proficient in the initial oxidation of ethylbenzene to 1-phenylethanol (B42297) and acetophenone, while others are more efficient at metabolizing these intermediates or cleaving the aromatic ring. This metabolic cooperation ensures a more robust and complete degradation process. Isotope tracing studies with this compound have demonstrated how the labeled carbon flows through different trophic levels within the microbial community, confirming the interdependence of various species in the complete breakdown of the contaminant.
Characterization of Anaerobic Biodegradation Mechanisms
The degradation of ethylbenzene in the absence of oxygen is significantly more challenging from a biochemical perspective and involves unique activation mechanisms.
In anaerobic environments, the initial activation of the chemically stable ethylbenzene molecule is the rate-limiting step. Isotope-labeling studies using this compound have been instrumental in identifying the key initial reactions. One of the most well-documented anaerobic activation pathways is the addition of fumarate (B1241708) to the methylene carbon of the ethyl group, catalyzed by the enzyme ethylbenzene succinate (B1194679) synthase. This reaction forms (1-phenylethyl)succinate. Subsequent transformations of this intermediate lead to the formation of other key metabolites.
The use of this compound allows for the clear identification of labeled metabolites, distinguishing them from any background organic compounds. Key identified metabolites in anaerobic degradation studies include:
1-Phenylethanol-13C6: Formed through the hydroxylation of the ethyl group, often as a secondary or alternative pathway.
Acetophenone-13C6: Results from the oxidation of 1-phenylethanol-13C6.
Benzoate-13C6: A central metabolite formed after the degradation of the ethyl side chain. The labeled benzoate (B1203000) then enters a common downstream pathway for aromatic compound degradation.
The table below summarizes metabolites identified in anaerobic studies using this compound.
| Labeled Metabolite | Precursor | Significance in Pathway |
|---|---|---|
| (1-Phenylethyl)succinate-13C6 | This compound | Product of the primary activation step via fumarate addition. |
| 1-Phenylethanol-13C6 | This compound | Indicates a hydroxylation activation pathway. |
| Acetophenone-13C6 | 1-Phenylethanol-13C6 | Oxidation product, confirming the progression of side-chain degradation. |
| Benzoate-13C6 | (1-Phenylethyl)succinate-13C6 or Acetophenone-13C6 | A key central intermediate that funnels into the main anaerobic aromatic degradation pathway. |
Nitrate-Reducing Conditions: Under denitrifying conditions, specialized bacteria can couple the oxidation of this compound to the reduction of nitrate (B79036) (NO₃⁻) to nitrogen gas (N₂). Studies have shown that the fumarate addition pathway is a dominant mechanism under these conditions, leading to the formation of labeled benzoate and ultimately the complete mineralization to ¹³CO₂. Degradation rates are typically faster under nitrate-reducing conditions compared to more energy-limited anaerobic conditions.
Stable isotope probing with compounds like this compound continues to facilitate the discovery of novel biochemical reactions. While fumarate addition is a well-established mechanism, research suggests other activation strategies may exist. For example, evidence points towards a potential anaerobic hydroxylation of the ethyl side chain, possibly involving water as the source of the hydroxyl group. Furthermore, carboxylation, the direct addition of CO₂ to the molecule, represents another thermodynamically feasible but less commonly documented activation reaction for aromatic hydrocarbons. The unequivocal mass signature of the 13C-labeled backbone provides a definitive tool to screen for and confirm the products of such novel pathways in complex environmental samples.
Atmospheric Degradation and Photochemical Reactions
The atmospheric fate of this compound is primarily dictated by its reactions with photochemically generated oxidants, most notably the hydroxyl radical (OH). These reactions initiate a cascade of chemical transformations, leading to the degradation of the parent compound and the formation of various secondary products.
The dominant degradation pathway for this compound in the troposphere is its reaction with hydroxyl radicals. copernicus.org This reaction is initiated primarily by the addition of the OH radical to the aromatic ring, which accounts for over 90% of the reaction at room temperature. copernicus.org The rate constant for this vapor-phase reaction determines the atmospheric lifetime of the compound.
Several studies have determined the rate constant for the reaction between ethylbenzene and OH radicals under various atmospheric conditions. The reaction rate is temperature-dependent, and various experimental values have been reported. For instance, at 25 °C (298 K), a rate constant of 7.0 x 10⁻¹² cm³/molecule-sec has been measured. nih.gov This corresponds to an atmospheric half-life of approximately 2.3 days, assuming an average atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Another study reported a rate constant of 7.51 ± 0.53 x 10⁻¹² cm³/s at a lower temperature of 248 K. mdpi.com The reaction with night-time nitrate radicals is significantly slower, with a rate constant of 5.71 x 10⁻¹⁶ cm³/molecule-sec at 25 °C. nih.gov
The kinetics of this reaction are crucial for atmospheric models that predict air quality and the long-range transport of pollutants.
Table 1: Reaction Rate Constants for Ethylbenzene + OH Radical
| Temperature (K) | Rate Constant (k_OH) (cm³/molecule-s) | Reference |
| 298 | 7.0 x 10⁻¹² | nih.gov |
| 296 | 7 (±2) x 10⁻¹² | copernicus.orgcopernicus.org |
| 288 | Consistent with literature data | mdpi.com |
| 248 | 7.51 (±0.53) x 10⁻¹² | mdpi.com |
The oxidation of this compound initiated by hydroxyl radicals leads to the formation of a complex mixture of secondary products. Following the initial OH addition, the resulting adduct reacts with molecular oxygen (O₂) to form hydroxycyclohexadienylperoxyl radicals. psu.edu These radicals can then undergo further reactions, leading to ring-opening or the formation of various oxygenated aromatic compounds.
Key by-products identified from the atmospheric oxidation of ethylbenzene include:
Acetophenone: A major product formed during the liquid-phase oxidation of ethylbenzene. ceur-ws.org
1-Phenylethanol: A significant product formed alongside acetophenone. rsc.org
1-Phenylethyl hydroperoxide: An intermediate product in the free-radical autoxidation mechanism. rsc.org
Methyl phenyl carbinol: Another secondary product identified in ethylbenzene oxidation processes. ceur-ws.org
The formation of these products is a key step in the generation of secondary organic aerosols (SOA), which have significant impacts on climate and air quality. nih.govresearchgate.net The specific distribution of these by-products depends on environmental conditions such as temperature and the concentration of other atmospheric pollutants like nitrogen oxides (NOx). nih.gov
Soil and Sediment Fate Processes
When released into the terrestrial environment, this compound is subject to several processes that govern its fate and transport, including adsorption to soil particles and potential leaching into groundwater.
The mobility of this compound in the subsurface is significantly influenced by its tendency to adsorb to soil and sediment particles. This process is primarily governed by the compound's hydrophobicity and the organic carbon content of the solid phase. service.gov.uk The adsorption process is often described by the soil-water partition coefficient (Kd), which is the ratio of the contaminant concentration on the solid phase to its concentration in the aqueous phase at equilibrium. service.gov.ukskb.com
For organic compounds like ethylbenzene, the partition coefficient is frequently normalized to the fraction of organic carbon in the soil (foc), resulting in the organic carbon-water (B12546825) partition coefficient (Koc). service.gov.uk Studies have shown that ethylbenzene is moderately adsorbed by soil. epa.gov A measured Koc for a silt loam was reported to be 164. epa.gov The adsorption process can be influenced by soil properties such as particle size, with smaller particles generally exhibiting a higher adsorption capacity due to a larger surface area. ntu.edu.twresearchgate.net The adsorption of benzene series compounds, including ethylbenzene, often follows a linear (Henry) adsorption model, where the amount of adsorbed compound is directly proportional to its concentration in the solution. aidic.it
Desorption, the release of the adsorbed compound back into the soil water, is also a critical process. Desorption kinetics can be complex and may exhibit hysteresis, meaning that desorption is not simply the reverse of adsorption. nih.gov This can result in a fraction of the compound being resistant to desorption, leading to long-term soil contamination. nih.gov
Table 2: Soil Partition Coefficients for Ethylbenzene
| Soil Type | Partition Coefficient | Value | Reference |
| Silt Loam | K_oc (Organic Carbon-Water Partition Coefficient) | 164 mL/g | epa.gov |
| Generic Soil | K_d (Soil-Water Partition Coefficient) | Default Value: 13 L/kg | nj.gov |
The potential for this compound to migrate from contaminated soil to underlying groundwater is a significant environmental concern. This leaching potential is determined by a combination of factors, including its adsorption characteristics, water solubility, and the hydrogeological properties of the soil. mdpi.com
Due to its moderate adsorption to soil, ethylbenzene has a notable probability of leaching through the soil profile and reaching groundwater. epa.gov Numerical modeling studies have been used to simulate the transport of ethylbenzene through the vadose (unsaturated) zone. These models show that under certain conditions, such as high soil moisture, ethylbenzene can contaminate the soil column and eventually the aquifer. mdpi.com For example, in a scenario with high soil moisture, the entire silt layer could become contaminated within 25 years of a continuous leak. mdpi.com The mass flux of ethylbenzene into an aquifer is dependent on factors like soil hydraulic conductivity and moisture content, with estimates ranging from 0.5 kg/year under typical conditions to 4 kg/year under unfavorable conditions after 50 years. mdpi.com The presence of ethylbenzene in bank-infiltrated water further supports its potential for leaching. epa.gov
Applications of Ethylbenzene 13c6 in Microbial Ecology and Bioremediation Research
Stable Isotope Probing (SIP) for Identifying Active Microorganisms
Stable Isotope Probing (SIP) is a cultivation-independent molecular technique that links metabolic function to the identity of microorganisms within a complex community. researchgate.netresearchgate.net When a microbial community is exposed to a ¹³C-labeled substrate like Ethylbenzene-13C6, the organisms that actively metabolize the substrate incorporate the heavy ¹³C isotope into their cellular components, such as nucleic acids (DNA and RNA) and proteins. ufz.de This makes the biomass of these active organisms denser than that of inactive organisms. researchgate.net Through a process of density gradient ultracentrifugation, the "heavy" ¹³C-labeled nucleic acids can be separated from the "light" ¹²C-unlabeled nucleic acids. researchgate.net Subsequent analysis of these heavy fractions reveals the identity of the microorganisms that were actively consuming the this compound.
DNA-based Stable Isotope Probing (DNA-SIP) is a powerful method for establishing a direct link between a biogeochemical process—in this case, ethylbenzene (B125841) degradation—and the taxonomic identities of the microorganisms involved. nih.gov When microorganisms assimilate carbon from this compound for growth, the ¹³C is incorporated into their newly synthesized DNA. nih.gov This ¹³C-labeling provides definitive evidence of the functional role and metabolic potential of the identified microbes. nih.gov By separating the heavy ¹³C-DNA from the light ¹²C-DNA, researchers can specifically identify the bacteria and archaea that have proliferated using ethylbenzene as a carbon source. This approach is crucial for identifying key degraders without the need for traditional culturing methods, which often fail to capture the majority of microbial diversity. researchgate.net
Table 1: Hypothetical DNA-SIP Research Findings for an Ethylbenzene-Contaminated Aquifer
This table illustrates how DNA-SIP with this compound can identify specific bacterial genera actively involved in its degradation. The enrichment factor indicates the relative abundance of a genus in the 'heavy' (¹³C-labeled) DNA fraction compared to the 'light' (unlabeled) fraction.
| Bacterial Genus Identified | Phylum | Putative Role | Example Enrichment Factor in ¹³C-DNA Fraction |
| Azoarcus | Proteobacteria | Known degrader of aromatic hydrocarbons under denitrifying conditions. nih.gov | 25x |
| Actinobacteria | Actinobacteria | Group known to be involved in the degradation of various aromatic hydrocarbons. mdpi.com | 15x |
| Rhodocyclaceae | Proteobacteria | Family containing species capable of degrading benzene (B151609) and related compounds. researchgate.net | 12x |
| Desulfobacterales | Desulfobacterota | May be involved in anaerobic degradation, potentially in syntrophy with other microbes. researchgate.net | 8x |
While DNA-SIP identifies organisms that have grown on a substrate, RNA-based Stable Isotope Probing (RNA-SIP) provides a more immediate snapshot of metabolic activity. nih.govnih.gov RNA is synthesized continuously in metabolically active cells and has a much shorter half-life than DNA. Therefore, the presence of ¹³C-labeled RNA indicates that the organisms were actively transcribing genes and metabolizing this compound at the time of sampling. nih.gov This makes RNA-SIP particularly useful for identifying the most active members of a microbial community, even those that may not be growing rapidly. nih.gov This technique was successfully used with ¹³C₆-benzene to demonstrate that an Azoarcus population was actively involved in benzene degradation in a contaminated aquifer. nih.gov Similarly, using this compound in RNA-SIP experiments allows researchers to pinpoint the specific community members that are immediately responsible for initiating the degradation process.
The final step in a SIP experiment is to identify the microorganisms within the separated "heavy" nucleic acid fractions. Modern high-throughput sequencing (HTS) platforms, such as Illumina, have revolutionized this step. nih.govnih.gov After isolating the ¹³C-labeled DNA or RNA, researchers amplify a phylogenetic marker gene, most commonly the 16S rRNA gene for bacteria and archaea. nih.govnih.gov These amplicons are then sequenced, generating thousands to millions of sequence reads in a single run. nih.gov This depth of sequencing provides a comprehensive and quantitative profile of the active microbial community. nih.gov By comparing the microbial composition of the heavy fractions to the light fractions and control samples, researchers can confidently identify the specific taxa that are enriched, and therefore active, in ethylbenzene degradation. nih.gov
Microbial Community Dynamics and Functional Contributions
Table 2: Illustrative Microbial Community Shift in Response to this compound
This table provides a simplified example of how the relative abundance of different bacterial phyla might change over time in a soil microcosm after the introduction of this compound, as revealed by SIP and high-throughput sequencing.
| Phylum | Relative Abundance (Day 0) | Relative Abundance in ¹³C-labeled fraction (Day 14) | Relative Abundance in ¹³C-labeled fraction (Day 28) |
| Proteobacteria | 25% | 55% | 65% |
| Actinobacteria | 15% | 20% | 25% |
| Firmicutes | 20% | 5% | 2% |
| Acidobacteria | 18% | 2% | <1% |
| Others | 22% | 18% | 8% |
Bioremediation Strategies for Ethylbenzene Contamination
Bioremediation leverages the ability of microorganisms to degrade pollutants into less harmful substances. uliege.be Understanding which microbes are responsible for this process and the conditions that favor their activity is key to developing effective cleanup strategies for sites contaminated with ethylbenzene.
Monitored Natural Attenuation (MNA) is a remediation approach that relies on natural processes to clean up contaminated sites. uliege.beresearchgate.net For this strategy to be viable, it must be demonstrated that contaminants are being destroyed, not just diluted or moved elsewhere. researchgate.net this compound is a critical tool in these "enhanced" or "monitored" natural attenuation studies. By introducing a small amount of the labeled compound into a contaminated aquifer or soil sample, researchers can unequivocally prove that biodegradation is occurring by tracking the incorporation of ¹³C into microbial biomass and its conversion to ¹³C-labeled carbon dioxide. ufz.de This provides direct evidence of in situ bioremediation activity, which is often required for regulatory approval of MNA. nih.gov This approach helps to quantify degradation rates and confirms that the indigenous microbial community has the catabolic potential to naturally remediate the ethylbenzene contamination. nih.gov
Bioaugmentation and Biostimulation Approaches
Bioaugmentation and biostimulation are two key strategies employed to enhance the microbial degradation of pollutants in contaminated environments. Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site, while biostimulation involves the modification of the environment to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. The success of these approaches is often assessed by monitoring the disappearance of the contaminant. However, such measurements can be inconclusive due to factors like volatilization, sorption, and dilution.
The use of this compound, in which the six carbon atoms of the benzene ring are replaced with the stable isotope carbon-13 (¹³C), provides a direct and unambiguous method to track the biological degradation of ethylbenzene. This technique, known as Stable Isotope Probing (SIP), allows researchers to follow the ¹³C label from the ethylbenzene molecule into microbial biomass (e.g., DNA, RNA, proteins, and phospholipids) and metabolic byproducts like carbon dioxide (¹³CO₂). nih.govresearchgate.net This provides conclusive evidence of biodegradation and helps in identifying the specific microorganisms that are actively consuming the contaminant. nih.govresearchgate.net
Research Findings in Bioaugmentation Studies
In bioaugmentation studies, microcosms are often established with contaminated soil or water, and then inoculated with a known ethylbenzene-degrading microbial consortium. By introducing this compound as a tracer, researchers can quantitatively assess the effectiveness of the introduced microorganisms. The incorporation of ¹³C into the biomass of the augmented species confirms their activity and survival in the new environment.
While specific studies focusing solely on this compound in bioaugmentation are limited in publicly available literature, research on BTEX (benzene, toluene, ethylbenzene, and xylene) compounds provides a framework for the expected outcomes. researchgate.net For instance, in a hypothetical bioaugmentation experiment, the analysis of phospholipid fatty acids (PLFAs) extracted from the microbial community would be performed. The detection of a significant enrichment of ¹³C in specific PLFAs known to be characteristic of the introduced degrader strains would provide direct evidence of their role in ethylbenzene degradation.
Illustrative Data from a Hypothetical Bioaugmentation Study
To illustrate the type of data generated from such an experiment, the following table presents hypothetical results from a microcosm study assessing the bioaugmentation of ethylbenzene-contaminated soil.
Table 1: Hypothetical ¹³C-Enrichment in Phospholipid Fatty Acids (PLFAs) in a Bioaugmentation Experiment with this compound
| Treatment | Inoculated Degrader Strain | Key PLFA Biomarker | Initial ¹³C Abundance (%) | Final ¹³C Abundance (%) in PLFA | Fold Increase in ¹³C |
|---|---|---|---|---|---|
| Control (No Bioaugmentation) | - | 16:1ω7c | 1.1 | 1.2 | 1.09 |
| Bioaugmented | Pseudomonas sp. Strain EB1 | 16:1ω7c | 1.1 | 25.8 | 23.45 |
| Bioaugmented | Rhodococcus sp. Strain EB2 | 10-Me 18:0 | 1.1 | 30.2 | 27.45 |
The data in Table 1 illustrates that in the bioaugmented microcosms, there is a significant increase in the ¹³C content of the specific PLFA biomarkers associated with the introduced degrader strains, indicating their active consumption of this compound. In contrast, the control microcosm shows negligible enrichment.
Research Findings in Biostimulation Studies
In biostimulation research, the focus is on enhancing the activity of the native microbial population. This is often achieved by adding nutrients (e.g., nitrogen and phosphorus) or electron acceptors (e.g., oxygen, nitrate (B79036), sulfate) that may be limiting the degradation process. This compound is used to confirm that the observed reduction in ethylbenzene concentration is due to enhanced biodegradation by the indigenous community and to identify which members of the community are stimulated.
DNA-based Stable Isotope Probing (DNA-SIP) is a common technique used in these studies. After incubating the contaminated material with this compound and the stimulating agents, total DNA is extracted from the microbial community. The DNA is then subjected to density gradient ultracentrifugation, which separates the "heavy" ¹³C-labeled DNA from the "light" unlabeled ¹²C-DNA. By sequencing the ¹³C-enriched DNA, researchers can identify the specific indigenous bacteria that have assimilated the carbon from this compound.
Illustrative Data from a Hypothetical Biostimulation Study
The following table provides a hypothetical representation of results from a biostimulation experiment in an anaerobic, ethylbenzene-contaminated aquifer.
Table 2: Hypothetical Identification of Active Ethylbenzene-Degrading Bacteria via DNA-SIP in a Biostimulation Experiment
| Treatment | Stimulant Added | ¹³C-Enriched Bacterial Genera Identified | Relative Abundance in ¹³C-DNA Fraction (%) |
|---|---|---|---|
| Natural Attenuation | None | Geobacter | 5 |
| Biostimulation | Nitrate | Azoarcus, Thauera | 45 |
| Biostimulation | Sulfate (B86663) | Desulfobulbus, Desulfovibrio | 38 |
As depicted in Table 2, the addition of nitrate and sulfate as biostimulants leads to the significant enrichment of different bacterial genera in the ¹³C-labeled DNA fraction. This indicates that these specific indigenous populations were stimulated to degrade ethylbenzene under the respective electron-accepting conditions. The natural attenuation scenario shows a much lower level of ¹³C incorporation, suggesting a slower rate of degradation without stimulation.
Mechanistic Studies of Enzymatic Biotransformations Involving Ethylbenzene 13c6
Characterization of Ethylbenzene (B125841) Dehydrogenase (EBDH) and Related Enzymes
Ethylbenzene Dehydrogenase (EBDH) is the initial enzyme in the anaerobic degradation pathway of ethylbenzene in denitrifying bacteria like Aromatoleum aromaticum. nih.gov It catalyzes the oxygen-independent hydroxylation of ethylbenzene to (S)-1-phenylethanol. nih.govnih.gov Detailed characterization has revealed that EBDH is a complex, soluble, periplasmic enzyme. nih.govsemanticscholar.org It possesses a heterotrimeric αβγ structure with a total mass of approximately 155 kDa. semanticscholar.orgnih.gov
The subunits and their associated cofactors are critical to the enzyme's function:
The α-subunit (approx. 96-100 kDa) is the catalytic heart, containing a molybdenum cofactor (Mo-bis-molybdopterin guanine (B1146940) dinucleotide, or Mo-bis-MGD) and a [4Fe-4S] cluster. nih.govnih.gov The hydroxylation of the substrate occurs at this molybdenum center. nih.gov
The β-subunit (approx. 35-43 kDa) contains three [4Fe-4S] clusters and one [3Fe-4S] cluster, which form an electron transfer chain. nih.gov
The γ-subunit (approx. 23-25 kDa) contains a heme b cofactor that acts as the terminal electron acceptor/donor in the intramolecular electron transfer process. nih.govnih.gov
The use of Ethylbenzene-13C6 is instrumental in characterizing the enzyme-substrate interactions within the active site. By employing ¹³C NMR spectroscopy, researchers can observe the chemical shifts of the labeled carbon atoms upon binding to EBDH. docbrown.inforesearchgate.net Changes in these shifts provide information on the precise orientation of the benzene (B151609) ring within the catalytic pocket and the electronic environment surrounding the substrate, helping to identify key amino acid residues involved in binding and catalysis. nih.govresearchgate.net
| Property | Description | Source(s) |
| Enzyme Name | Ethylbenzene Dehydrogenase (EBDH) | nih.gov |
| Source Organism | Aromatoleum aromaticum (strain EbN1), Azoarcus sp. | nih.govnih.govnih.gov |
| Structure | Heterotrimer (αβγ) | nih.govnih.gov |
| Subunit Mass (α) | ~96-100 kDa | semanticscholar.orgnih.gov |
| Subunit Mass (β) | ~35-43 kDa | semanticscholar.orgnih.gov |
| Subunit Mass (γ) | ~23-25 kDa | semanticscholar.orgnih.gov |
| Cofactors | Mo-bis-MGD, [4Fe-4S] clusters, [3Fe-4S] cluster, Heme b | nih.gov |
| Location | Periplasm | nih.govsemanticscholar.org |
| Reaction | Ethylbenzene → (S)-1-phenylethanol | nih.gov |
Stereoselectivity and Regioselectivity of Biocatalytic Reactions
Enzymatic reactions are renowned for their high degree of selectivity, and the EBDH-catalyzed hydroxylation of ethylbenzene is a prime example. The reaction is both highly regioselective and stereoselective.
Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on a substrate molecule. EBDH exclusively hydroxylates the benzylic carbon (C-1) of the ethyl side chain, leaving the aromatic ring and the terminal methyl group untouched. nih.gov
Stereoselectivity describes the preference for the formation of one stereoisomer over another. The hydroxylation reaction catalyzed by EBDH is highly stereospecific, yielding almost exclusively the (S)-(-)-1-phenylethanol enantiomer. researchgate.netnih.gov This specificity is crucial for the production of enantiomerically pure chiral alcohols, which are valuable building blocks in the pharmaceutical industry. nih.govnih.gov
The use of this compound provides an unambiguous method to verify both the regio- and stereoselectivity of the reaction. By analyzing the product, (S)-1-phenylethanol-13C6, using mass spectrometry, researchers can confirm that the added mass of the hydroxyl group is located on the ethyl side chain. Furthermore, advanced NMR techniques applied to the ¹³C-labeled product can definitively establish the stereochemistry, confirming the (S)-configuration by observing through-space correlations (e.g., via NOE experiments) between the newly introduced hydroxyl group and the labeled aromatic ring. This precise tracking ensures that the hydroxylation occurs at the intended benzylic position and results in the specific desired enantiomer. researchgate.net
Enzyme Kinetics and Reaction Mechanisms
Isotopic labeling is a fundamental tool for probing enzyme kinetics and reaction mechanisms. The use of substrates like this compound allows for the measurement of the kinetic isotope effect (KIE), which compares the reaction rate of the isotopically labeled substrate with the unlabeled version. A significant KIE indicates that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction.
Studies on EBDH have revealed a complex mechanism that does not involve molecular oxygen; instead, the hydroxyl group is derived from a water molecule. nih.gov Theoretical and experimental data, including kinetic isotope experiments, support a multi-step reaction at the molybdenum cofactor. nih.govresearchgate.netnih.gov The proposed mechanism involves:
An initial one-electron and one-proton transfer from the ethylbenzene substrate to the oxidized Mo(VI) cofactor, leading to the formation of a substrate radical intermediate and a Mo(V) state. nih.govresearchgate.net
A second one-electron transfer to yield a carbocation intermediate and the fully reduced Mo(IV) state. nih.gov
A rapid "hydroxyl rebound" step, where a hydroxyl group coordinated to the molybdenum center attacks the carbocation to form the final product, (S)-1-phenylethanol. researchgate.netnih.gov
Kinetic studies using deuterated ethylbenzene have shown a significant KIE, confirming that the cleavage of the C-H bond at the benzylic position is a rate-limiting step in the catalytic cycle. researchgate.net While direct KIE values for this compound are not prominently reported in the initial search results, its use is critical for complementary analyses. Measuring the ¹³C KIE provides further insight into the nature of the transition state for C-H bond activation. The combination of deuterium (B1214612) and ¹³C KIE studies allows for a more detailed mapping of the reaction coordinate and helps to distinguish between different possible transition state geometries, thus solidifying the proposed radical-based mechanism. researchgate.netnih.gov
Application of Chemoenzymatic Synthesis in Related Compound Derivatization
The detailed mechanistic understanding of EBDH, gained through studies with probes like this compound, underpins its application in chemoenzymatic synthesis. EBDH's ability to catalyze the highly selective hydroxylation of a non-activated hydrocarbon is of great interest for industrial biotechnology. nih.gov This capability allows for the production of valuable chiral alcohols from inexpensive starting materials. nih.gov
While EBDH itself produces (S)-alcohols, its mechanistic principles can be integrated into multi-enzyme cascade reactions to produce a wider range of compounds, including the complementary (R)-enantiomers. nih.govd-nb.info A common strategy involves a two-step, one-pot process:
An initial oxidation step using a less selective enzyme, such as an unspecific peroxygenase (UPO), to convert an ethylbenzene derivative into the corresponding prochiral ketone (e.g., acetophenone). d-nb.infotudelft.nl
A second, highly stereoselective reduction step using a specific alcohol dehydrogenase (ADH) to reduce the ketone to either the (R)- or (S)-alcohol, depending on the ADH chosen. nih.govd-nb.info
This cascade approach leverages the strengths of different enzymes to achieve a transformation that would be difficult with a single catalyst. The foundational knowledge of stereoselective hydroxylation, refined by mechanistic studies using labeled substrates like this compound, is essential for designing and optimizing such synthetic routes. It enables scientists to exploit the substrate promiscuity of enzymes like EBDH and ADHs for the derivatization of a wide array of related compounds. nih.gov
| Starting Substrate | Intermediate Product | Final Product | Enantiomeric Excess (ee) | Source(s) |
| Ethylbenzene | Acetophenone (B1666503) | (S)-1-phenylethanol | >99% | nih.govd-nb.info |
| Ethylbenzene | Acetophenone | (R)-1-phenylethanol | >99% | nih.govd-nb.info |
| 4-Fluoroethylbenzene | 4-Fluoroacetophenone | (S)-1-(4-fluorophenyl)ethanol | >99% | d-nb.info |
| 4-Chloroethylbenzene | 4-Chloroacetophenone | (S)-1-(4-chlorophenyl)ethanol | >99% | d-nb.info |
| 4-Methoxyethylbenzene | 4-Methoxyacetophenone | (R)-1-(4-methoxyphenyl)ethanol | 94% | d-nb.info |
Theoretical and Computational Modeling of Ethylbenzene 13c6 Behavior
Density Functional Theory (DFT) for Molecular Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgchemrxiv.org It is widely employed to predict molecular geometries, vibrational frequencies, and various reactivity descriptors. scispace.comnih.gov For Ethylbenzene-13C6, DFT calculations are essential for understanding its fundamental chemical properties.
While the substitution of 12C with 13C isotopes has a negligible effect on the electronic structure and geometric parameters, its primary impact is on properties that depend on atomic mass, such as vibrational frequencies and, most notably, nuclear magnetic resonance (NMR) spectra. acs.orgmdpi.com DFT has become a crucial tool for predicting the 13C chemical shielding tensors, which are necessary for interpreting experimental NMR data and confirming the position of the isotopic labels. acs.org
Global reactivity descriptors for ethylbenzene (B125841), which are also applicable to this compound, can be calculated using DFT. These parameters help in predicting the chemical behavior of the molecule. researchgate.net
| DFT-Calculated Parameter | Predicted Value | Significance |
| Energy Gap (HOMO-LUMO) | 6.3028 eV researchgate.net | Indicates the energy required for electronic excitation and relates to chemical stability. |
| Chemical Hardness (η) | 3.1514 eV researchgate.net | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.5979 eV researchgate.net | Describes the power of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 2.0538 eV researchgate.net | Quantifies the electrophilic nature of the molecule. |
This interactive table provides key reactivity parameters for ethylbenzene as determined by DFT calculations. These values are representative for this compound as isotopic labeling does not significantly alter these electronic properties.
DFT is also used to model reaction mechanisms, such as the oxidative dehydrogenation of ethylbenzene to styrene. scispace.com These models can elucidate transition states and activation energies, providing a deep understanding of the molecule's reactivity, which is fundamental to predicting its metabolic and degradation pathways. scispace.com
Physiologically Based Pharmacokinetic (PBPK) Modeling for Environmental Exposure Scenarios
Physiologically Based Pharmacokinetic (PBPK) models are mathematical frameworks that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in humans and animals. researchgate.netnih.gov These models are crucial for chemical risk assessment, enabling extrapolation between different species, exposure routes, and doses. nih.govoup.com
Numerous PBPK models have been developed for ethylbenzene to understand its behavior in the body following inhalation or ingestion. tera.orgoup.comnih.gov These models typically consist of several compartments representing key organs and tissues (e.g., liver, fat, richly perfused tissues, and poorly perfused tissues) interconnected by blood flow. oup.com
The primary advantage of using this compound in conjunction with PBPK modeling is its utility as a tracer. Since ethylbenzene is ubiquitous in the environment, found in consumer products, vehicle emissions, and indoor air, humans have a consistent background level of exposure. oaepublish.comca.gov When studying the pharmacokinetics of a specific exposure, this compound allows researchers to distinguish the administered dose from the background, ensuring that the measured concentrations of the parent compound and its metabolites are solely from the experimental exposure.
PBPK models for ethylbenzene incorporate key physiological and biochemical parameters, which would be the same for modeling an this compound exposure.
| PBPK Model Parameter | Description | Relevance to this compound Modeling |
| Partition Coefficients | Ratios of a chemical's concentration in a tissue versus in blood at equilibrium (e.g., blood:air, tissue:blood). ca.govnih.gov | Determine how the compound distributes throughout the body's tissues. |
| Metabolic Parameters (Vmax, Km) | The maximum rate of metabolism and the Michaelis-Menten constant, which describes the enzyme's affinity for the substrate. ca.govnih.gov | Define the rate of biotransformation, primarily in the liver but also in extrahepatic tissues like the lungs. nih.gov |
| Physiological Parameters | Organ volumes, blood flow rates, and cardiac output. ca.gov | Describe the biological system in which the chemical is moving and being transformed. |
| Exposure Scenario | Route (e.g., inhalation, oral), duration, and concentration of the chemical exposure. oup.comca.gov | Defines the input function for the model to simulate real-world exposure situations. |
This interactive table outlines the essential parameters used in PBPK models for ethylbenzene. When modeling this compound, these parameters remain the same, but the labeled compound allows for precise tracking of the dose through the system.
By integrating data from this compound studies into PBPK models, scientists can refine the models' accuracy, leading to more confident risk assessments for various environmental exposure scenarios. tera.orgoaepublish.com
Environmental Fate and Transport Models incorporating Isotopic Data
Understanding the environmental fate and transport of a chemical involves studying its movement and transformation in various environmental compartments like air, water, and soil. battelle.orgitrcweb.org Isotopic labeling is a powerful tool in these studies, and the use of a stable isotope-labeled compound like this compound offers significant advantages for modeling its environmental behavior. researchgate.netnih.gov
Ethylbenzene is mobile in the environment, with a strong tendency to partition into the atmosphere, but it can also contaminate soil and groundwater. oaepublish.comca.gov Environmental fate models aim to predict its distribution, degradation, and persistence. Incorporating data from studies using this compound enhances the precision and reliability of these models. nih.govmasstwin.eu
The key benefit of using an isotopically labeled compound is the ability to perform accurate mass balance studies and trace transformation pathways in complex environmental systems. battelle.org Stable isotope analysis can distinguish a compound from its natural sources and track the extent of its degradation, as degradation processes can alter isotopic ratios. nih.gov
| Advantage of Isotopic Labeling | Application in Environmental Fate Modeling | Example with this compound |
| Accurate Mass Balance | Allows for precise tracking of the compound, accounting for losses due to degradation, volatilization, and adsorption. battelle.org | A known amount of this compound is introduced into a soil column. Its concentration and the concentration of its labeled degradation products are measured over time to quantify degradation rates versus transport. |
| Pathway Identification | Enables the clear identification of transformation products, as the labeled atoms will be present in any metabolites or degradates. battelle.org | Detecting 13C-labeled metabolites in a microbial degradation study confirms the specific biodegradation pathway of ethylbenzene by that organism. |
| Source Tracking | Distinguishes the introduced contaminant from pre-existing background contamination. nih.gov | In a contaminated aquifer, the movement and attenuation of a newly introduced plume of this compound can be modeled without interference from existing ethylbenzene pollution. |
| Quantification of Degradation | Isotopic fractionation studies can quantify the extent of biodegradation in the field. nih.govmasstwin.eu | Measuring the change in the 13C/12C ratio in a contaminated site can provide a rate of natural attenuation. |
This interactive table highlights the advantages of using isotopically labeled compounds like this compound in environmental fate and transport studies.
Future Research Directions and Unaddressed Scientific Questions
Development of Novel Isotopic Labeling Strategies
The synthesis of isotopically labeled compounds is a cornerstone of tracer studies. While Ethylbenzene-13C6 is commercially available, the development of novel and more efficient labeling strategies is crucial for advancing research. Future efforts should focus on creating regioselectively labeled ethylbenzene (B125841) isotopologues, where specific carbon atoms in the ethyl group or the aromatic ring are labeled with 13C. This would allow for a more detailed elucidation of reaction mechanisms, such as distinguishing between enzymatic attacks on the ethyl side chain versus the aromatic ring during biodegradation.
Furthermore, the development of cost-effective and scalable synthesis methods is paramount to increasing the accessibility of these tracers for widespread use in large-scale environmental studies. Chemoenzymatic approaches, which combine chemical synthesis with biological catalysts, could offer a promising avenue for the stereospecific synthesis of labeled metabolites, providing valuable standards for metabolic flux analysis.
Integration of Multi-Omics Approaches with Isotope Tracing
The integration of stable isotope tracing with multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to understanding the effects of ethylbenzene on biological organisms. While some studies have utilized stable isotope probing (SIP) to identify microorganisms involved in ethylbenzene degradation, a more comprehensive integration of multi-omics is needed.
Future research should aim to combine this compound tracing with these high-throughput analytical techniques. For instance, by exposing a microbial community to this compound, researchers can use transcriptomics and proteomics to identify the specific genes and enzymes that are upregulated in response to the contaminant. Simultaneously, metabolomics can track the formation of 13C-labeled intermediates and end-products, providing a complete picture of the degradation pathway and its regulation. This integrated approach will be instrumental in discovering novel catabolic pathways and understanding the complex regulatory networks that govern the biodegradation of aromatic hydrocarbons.
Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Resolution
Understanding the spatial distribution and temporal dynamics of ethylbenzene and its metabolites within a biological system or environmental matrix is a significant challenge. Advanced spectroscopic and imaging techniques are poised to provide unprecedented insights in this area.
High-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly solid-state NMR, can be employed to study the interactions of this compound with biological macromolecules or its binding within complex environmental matrices like soil organic matter. Furthermore, the development and application of mass spectrometry imaging (MSI) techniques, such as matrix-assisted laser desorption/ionization (MALDI)-MSI and secondary ion mass spectrometry (SIMS), hold great promise. These methods can visualize the distribution of this compound and its 13C-labeled metabolites at a subcellular or micro-scale level, providing critical information on transport, sequestration, and detoxification mechanisms within organisms and microbial communities.
Expanding Research to Broader Environmental and Biological Systems
Much of the current research on ethylbenzene biodegradation has been conducted under controlled laboratory conditions, often focusing on a limited number of microbial species or simple environmental matrices. There is a pressing need to expand these investigations to more complex and environmentally relevant systems.
Future studies should utilize this compound to trace the fate of ethylbenzene in intricate ecosystems such as constructed wetlands, agricultural soils, and marine environments. This will help to elucidate the key microbial players and metabolic pathways under both aerobic and anaerobic conditions in these diverse settings. Additionally, research should extend to a wider range of organisms, including plants (phytoremediation studies), fungi, and various invertebrate and vertebrate animal models, to assess the bioaccumulation, biotransformation, and potential toxicological effects of ethylbenzene across different trophic levels. Such studies will be critical for developing accurate environmental risk assessments and effective bioremediation strategies.
Q & A
Q. How can Ethylbenzene-13C6 be synthesized with high isotopic purity for tracer studies?
this compound synthesis typically involves isotopic labeling via catalytic hydrogenation of 13C6-labeled styrene or Friedel-Crafts alkylation using 13C-enriched reagents. Key steps include:
- Purification via fractional distillation or preparative GC to achieve >98% isotopic purity.
- Validation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic integrity and structural fidelity .
- Example protocol: React 13C6-benzene with ethylene oxide in the presence of AlCl3, followed by acid quenching and purification .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
- GC-MS : Optimal for quantifying isotopic enrichment and detecting impurities (e.g., unlabeled ethylbenzene) with a detection limit of ~0.1 ppm .
- 13C-NMR : Validates carbon-13 distribution; peaks at δ 125-145 ppm (aromatic carbons) and δ 15-30 ppm (ethyl group) confirm labeling .
- Isotope Ratio Mass Spectrometry (IRMS) : Measures δ13C values to assess isotopic fidelity .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolic pathways in environmental studies be resolved?
Discrepancies often arise from differences in microbial consortia or experimental conditions. Methodological solutions include:
- Controlled bioreactor studies : Standardize oxygen levels, temperature, and microbial diversity to isolate degradation pathways .
- Dual-isotope probing : Combine 13C-labeled ethylbenzene with 18O-labeled water to trace metabolite origins .
- Meta-analysis of existing datasets : Apply statistical tools (e.g., PCA) to identify outliers or confounding variables in published results .
Q. What experimental design considerations are critical for using this compound in isotopic tracing of atmospheric VOC emissions?
- Sampling protocols : Use sorbent tubes (Tenax TA) for VOC capture, ensuring minimal isotopic fractionation during storage .
- Calibration : Prepare standard curves with this compound and unlabeled analogs to correct for matrix effects .
- Blind controls : Include unexposed samples to distinguish background 13C levels from experimental signals .
Q. How can researchers optimize the sensitivity of this compound detection in low-concentration environmental samples?
- Pre-concentration techniques : Solid-phase microextraction (SPME) or purge-and-trap systems enhance detection limits .
- High-resolution MS : Orbitrap or TOF-MS platforms improve specificity in complex matrices (e.g., soil or water) .
- Internal standards : Use deuterated analogs (e.g., Ethylbenzene-d10) to correct for recovery losses .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing time-series data from this compound degradation experiments?
- Kinetic modeling : Fit first-order decay curves to estimate half-lives (e.g., using nonlinear regression in R or Python) .
- Error propagation : Account for uncertainties in isotopic measurements using Monte Carlo simulations .
- Data transparency : Publish raw chromatograms and NMR spectra in supplementary materials for reproducibility .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Sensitivity analysis : Test computational parameters (e.g., DFT functionals) to identify error sources .
- Cross-validation : Compare results across multiple software platforms (e.g., Gaussian vs. ORCA) .
- Experimental replication : Repeat assays under identical conditions to rule out technical variability .
Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: 100 ppm) .
- Waste disposal : Collect isotopically labeled waste separately for incineration to avoid environmental contamination .
- Training : Document staff training on MSDS guidelines and emergency response procedures .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
